2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property prediction

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid is a conformationally constrained bicyclic carboxylic acid building block featuring a 2-oxabicyclo[2.2.1]heptane core with a C-1 methyl substituent and a C-4 acetic acid side chain (C₉H₁₄O₃, MW 170.21). Unlike 7-oxa isomers, the 2-oxa connectivity places the ether oxygen adjacent to the bridgehead acetic acid chain, altering pKa, hydrogen-bond geometry, and metabolic susceptibility—key for TXA₂/PGH₂ receptor modulator programs. The C-1 methyl stereocenter enables enantioselective functionalization with 2–3 synthetic steps from 2-methylfuran, offering 2–4 fewer steps than equivalent 7-oxa series compounds.

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 2416234-60-9
Cat. No. B2626910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid
CAS2416234-60-9
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESCC12CCC(C1)(CO2)CC(=O)O
InChIInChI=1S/C9H14O3/c1-8-2-3-9(5-8,6-12-8)4-7(10)11/h2-6H2,1H3,(H,10,11)
InChIKeyUIIYWRAPRHDINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid (CAS 2416234-60-9) – Structural Baseline and Procurement Context


2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid is a conformationally constrained bicyclic carboxylic acid building block featuring a 2‑oxabicyclo[2.2.1]heptane core with a C‑1 methyl substituent and a C‑4 acetic acid side chain (C₉H₁₄O₃, MW 170.21 g/mol [1]). The compound belongs to a broader class of oxabicyclo[2.2.1]heptane derivatives historically explored as thromboxane A₂ / PGH₂ receptor modulators [2]. Unlike the more extensively studied 7‑oxa series – where the bridge oxygen occupies the 7‑position of the norbornane skeleton – the 2‑oxa connectivity places the ether oxygen adjacent to the bridgehead bearing the acetic acid chain, altering ring electronics, hydrogen bond geometry, and metabolic susceptibility. This positional isomerism is pharmacologically significant: in the related TXA₂ / PGH₂ series, shifting the heteroatom from the 7‑ to the 2‑position, combined with appropriate side‑chain substitution, can invert functional activity from agonism to antagonism [3]. The C‑1 methyl group further distinguishes this scaffold from the parent 2‑oxabicyclo[2.2.1]heptane‑4‑acetic acid, introducing a chiral center that enables stereochemically defined interactions when elaborated into more complex ligands.

Why 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid Cannot Be Replaced by Common 7‑Oxa or Des‑Methyl Analogs


Generic substitution among oxabicyclo[2.2.1]heptane acetic acid building blocks is precluded by three structurally encoded differentiation factors that directly affect downstream molecular properties. First, the position of the bridging oxygen atom (2‑oxa vs. 7‑oxa) alters the electronic environment of the bicyclic framework: in the 2‑oxa isomer, the oxygen is adjacent to the bridgehead carbon bearing the acetic acid chain, modifying the pKa of the carboxylic acid and the hydrogen‑bond acceptor geometry relative to the 7‑oxa series [1]. Second, the C‑1 methyl group introduces a stereogenic center absent in the parent 2‑oxabicyclo[2.2.1]heptane‑4‑acetic acid, enabling enantioselective downstream functionalization and influencing metabolic stability – a principle demonstrated in metabolically stabilized TXA₂/PGH₂‑receptor antagonists where methyl and oxa modifications to the bicyclic core substantially altered receptor binding and anti‑aggregatory activity [2]. Third, the one‑carbon methylene spacer (CH₂COOH side chain) versus a directly attached carboxylic acid (COOH) changes the compound’s conformational flexibility, lipophilicity, and ability to serve as a bioisostere for longer alkyl‑carboxylic acid chains in medicinal chemistry programs. These differences are not cosmetic; in the prostanoid receptor field, seemingly minor modifications to the oxabicycloheptane scaffold have been shown to interconvert agonist, antagonist, and even PGD₂/PGI₂‑like activity profiles [3].

Quantitative Differentiation Evidence for 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid Versus Its Closest Structural Analogs


Molecular Weight and Lipophilicity Advantage Over the 7‑Oxa Isomer for Fragment‑Based Lead Optimization

The target compound (C₉H₁₄O₃, MW 170.21 g/mol [1]) possesses a molecular weight 14.03 Da higher than the analogous 7‑oxa isomer, rac‑2‑((1R,2R,4S)‑7‑oxabicyclo[2.2.1]heptan‑2‑yl)acetic acid (C₈H₁₂O₃, MW 156.18 g/mol) [2]. This difference corresponds to one additional methylene unit (CH₂) in the target, which contributes an estimated ΔlogP of +0.45 to +0.55 (based on the Hansch π‑constant for an aliphatic CH₂). The 7‑oxa isomer has a computed XLogP3 of 0.6 [2]; the target is therefore predicted to have a logP of approximately 1.0–1.1, representing a ≈70–80% increase in calculated lipophilicity relative to the 7‑oxa comparator. In fragment‑based screening, this shift in lipophilicity can be decisive for optimizing binding interactions with hydrophobic enzyme pockets while maintaining acceptable ligand efficiency metrics.

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property prediction

Conformational Restraint and Hydrogen Bond Geometry Differentiation from Direct Carboxylic Acid Analogs

The target compound features a methylene‑bridged acetic acid side chain (‑CH₂COOH) at the C‑4 bridgehead, distinguishing it from the direct carboxylic acid analog (1S,4S)‑1‑methyl‑2‑oxabicyclo[2.2.1]heptane‑4‑carboxylic acid (MW 156.18 g/mol) . The extra methylene spacer increases the rotatable bond count by one (from 1 to 2 rotatable bonds), introducing greater conformational sampling of the carboxylate group while maintaining the rigid bicyclic core. This difference alters the orientation of the hydrogen bond donor/acceptor relative to the scaffold, affecting recognition by proteins that discriminate between carboxylates positioned at different distances from a rigid scaffold. The target compound's acid‑dissociation constant is also expected to differ: the directly attached carboxylic acid analog has a predicted pKa of approximately 3.4–4.0 (typical for bridgehead carboxylic acids on norbornane systems), while the CH₂COOH side chain of the target shifts the predicted pKa to approximately 4.5–4.8, closer to physiological pH and potentially improving solubility at neutral pH [1].

Conformational analysis Carboxylic acid bioisostere Hydrogen bond acceptor geometry

Synthetic Tractability Advantage: Single‑Step Diels‑Alder Functionalization of the 2‑Oxa Scaffold with Built‑In Methyl Chirality

The 2‑oxabicyclo[2.2.1]heptane core of the target is accessible via Diels‑Alder cycloaddition of furan derivatives with appropriate dienophiles [1]. The C‑1 methyl group can be introduced through use of 2‑methylfuran as the diene component, directly embedding a chiral center into the bicyclic framework during the cycloaddition step. This contrasts with the 7‑oxa series, where introduction of a bridgehead methyl group typically requires multi‑step post‑cycloaddition alkylation with attendant stereochemical control challenges [2]. In the patent literature, 2‑oxabicyclo[2.2.1]heptane derivatives with C‑1 substitution are described as key intermediates for pharmaceutical compounds, with synthetic routes reported that achieve the target scaffold in 2–3 steps from commercially available furans, compared to 5–7 steps for analogous 7‑oxa compounds with equivalent substitution patterns [3].

Diels-Alder cycloaddition Chiral building block Synthetic efficiency

Pharmacological Scaffold Plasticity: 2‑Oxa Bridge with C‑1 Methyl Enables Agonist‑to‑Antagonist Switching in Prostanoid Receptor Programs

In the structure‑activity relationship of oxabicyclo[2.2.1]heptane‑based prostanoid ligands, the combination of a 2‑oxa bridge with appropriate bridgehead substitution has been shown to alter functional activity at the TXA₂ / PGH₂ receptor. Specifically, compounds derived from the 2‑oxabicyclo[2.2.1]heptane skeleton of the standard agonist U‑46619 were converted from agonists to antagonists upon introduction of suitable substituents at the carbon bridge [1]. The target compound, bearing a C‑1 methyl group and a C‑4 acetic acid chain, provides a scaffold with the correct substitution pattern to serve as a precursor for either agonist or antagonist series, depending on subsequent side‑chain elaboration. In contrast, the 7‑oxa series generally yields predominantly agonist profiles when elaborated with ω‑side chains, as demonstrated by the platelet aggregation and smooth muscle contraction assays in the foundational Sprague et al. study [2]. This plasticity is a direct consequence of how the 2‑oxa vs. 7‑oxa bridge oxygen position influences the presentation of the acetic acid side chain to the receptor's arginine‑rich binding pocket.

Thromboxane receptor modulation Agonist-antagonist switching Prostanoid pharmacology

Recommended Application Scenarios for 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid Based on Evidence‑Backed Differentiation


Fragment‑Based Drug Discovery: Lipophilicity‑Optimized Carboxylic Acid Fragment for TXA₂ / PGH₂ and Related Prostanoid Targets

The target compound’s molecular weight (170.21 g/mol) and predicted logP (≈1.0–1.1) position it within the optimal fragment space (MW < 250, logP < 3) while offering higher lipophilicity than the 7‑oxa isomer (MW 156.18, XLogP3 0.6 [1]) for engaging hydrophobic sub‑pockets. Its methylene‑bridged acetic acid provides a pKa closer to physiological pH than direct carboxylic acid analogs, enhancing solubility in screening buffers. When elaborated with ω‑side chains, this scaffold has demonstrated the ability to yield both TXA₂ / PGH₂ receptor agonists and antagonists [2], making it a versatile fragment starting point for structure‑based lead generation.

Stereochemically Defined Building Block for Chiral Pool Synthesis of Conformationally Constrained Amino Acid and Peptidomimetic Libraries

The C‑1 methyl group provides a pre‑installed stereogenic center accessible in 2–3 synthetic steps from 2‑methylfuran via Diels‑Alder cycloaddition [3]. This synthetic efficiency (2–4 fewer steps than equivalent 7‑oxa series compounds) makes the target economically attractive for constructing enantiomerically enriched libraries. The rigid bicyclic core with a flexible acetic acid side chain (2 rotatable bonds) serves as a conformationally constrained surrogate for γ‑aminobutyric acid or related flexible linkers in peptidomimetic design [4].

Metabolic Stability Optimization: 2‑Oxa Scaffold as a Replacement for 7‑Oxa Prostanoids to Mitigate Ether Cleavage

The 2‑oxa bridge position alters the susceptibility of the bicyclic ether to metabolic ring‑opening relative to the 7‑oxa series. While 7‑oxabicyclo[2.2.1]heptane derivatives are known to undergo ether cleavage under acidic or enzymatic conditions [5], the 2‑oxa isomer places the ether oxygen adjacent to the bridgehead acetic acid substituent, changing the electronic environment and steric accessibility of the oxygen lone pairs. This structural reorganization was a key motivation for developing metabolically stabilized TXA₂ / PGH₂‑receptor antagonists based on the 2‑oxabicyclo[2.2.1]heptane skeleton [2], and the target compound represents the minimal scaffold required to access this stabilization advantage.

Agrochemical Intermediate: Oxabicycloheptane Carboxylic Acid Platform for Herbicide Development

Patent literature describes oxabicyclo[2.2.1]heptane and oxabicyclo[2.2.1]heptene carboxylic acid derivatives as intermediates for herbicides and plant growth regulators [6]. The target compound’s 2‑oxa connectivity with C‑1 methyl substitution differentiates it from previously described 7‑oxabicyclo[2.2.1]heptane‑2‑acetic acid herbicide precursors, potentially offering altered environmental fate (soil mobility, hydrolysis rates) due to the 0.7–1.1 unit pKa shift and modified hydrogen bonding capacity. This structural differentiation may be valuable for agrochemical companies seeking novel intellectual property space around oxabicycloheptane herbicide scaffolds.

Quote Request

Request a Quote for 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.